E3 Ligase Ligand-linker Conjugate 82

PROTAC Targeted Protein Degradation Linker Chemistry

PROTAC research requires precise linker chemistry, where even minor structural changes can abolish degradation activity. E3 Ligase Ligand-linker Conjugate 82 provides a defined building block for systematic in-house PROTAC library synthesis, enabling direct SAR studies on linker-driven ternary complex formation. - Defined conjugate for reproducible synthesis of heterobifunctional degraders. - Suitable as an analytical standard for LC-MS method development and purity assessment. - Enables batch-to-batch consistency for validated internal workflows, eliminating re-qualification costs.

Molecular Formula C36H49N5O8S
Molecular Weight 711.9 g/mol
Cat. No. B12382410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 82
Molecular FormulaC36H49N5O8S
Molecular Weight711.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O
InChIInChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31-/m1/s1
InChIKeyMAOLMRIHTGNOGE-PNBNRWGDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-Linker Conjugate 82: PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 82 is a bifunctional molecule comprising an E3 ubiquitin ligase ligand conjugated to a chemical linker. It serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that induce proximity between an E3 ligase and a target protein, leading to ubiquitination and proteasomal degradation . This conjugate class is essential for the development of novel targeted protein degraders and is widely used in academic and industrial drug discovery programs. However, the precise structural composition (specific E3 ligase ligand and linker type) of Conjugate 82 is not detailed in publicly accessible, authoritative primary literature or patent documents, and is primarily identified through vendor listings which are excluded from this analysis per user directive.

Bifunctional PROTAC building block for targeted protein degradation research
Requires internal validation; limited public comparative data available
Supports systematic SAR studies when conjugated to a target ligand

Why Generic Substitution of Conjugate 82 Is Unjustified


In-class compounds such as E3 Ligase Ligand-linker Conjugates cannot be interchanged arbitrarily due to the profound impact of linker length, composition, and attachment chemistry on the efficacy of the resulting PROTAC. Linkers are not passive tethers; they are conformational modulators that dictate ternary complex geometry and, consequently, degradation efficiency, target selectivity, and physicochemical properties . Even subtle changes, such as altering PEG chain length from 2 to 3 units, can dramatically affect a PROTAC's ability to induce productive ubiquitination . This necessitates rigorous, case-by-case validation of each specific conjugate within a given degradation campaign, rendering generic substitution a high-risk endeavor for both scientific reproducibility and procurement value.

Linker length

Even a change of one PEG unit can abolish degradation activity; linker length is not interchangeable.

Linker chemistry & geometry

Linker composition modulates ternary complex formation, directly affecting target selectivity and degradation efficiency.

E3 ligase engagement

Different E3 ligase ligands recruit distinct ubiquitination machinery; the conjugated ligand defines the degradation pathway.

Quantitative Differentiation Evidence for Conjugate 82


Lack of Public Quantitative Comparative Data

A thorough search of primary research papers, patents, and authoritative databases has not yielded any quantitative head-to-head comparative data for E3 Ligase Ligand-linker Conjugate 82 against specific analogs or alternative E3 ligase ligand-linker conjugates. No direct measurements of degradation efficiency (DC50, Dmax), cellular permeability (PAMPA, Caco-2), or ternary complex formation (e.g., TR-FRET, SPR) are available in the public domain for this specific compound. This lack of data precludes a direct, quantitative assessment of its differentiation relative to comparators.

Lack of Comparative Data
Data to verify
No direct, public head-to-head data available
Procurement decisions rely on internal validation
Class-level knowledge supports linker-critical role
PROTAC Targeted Protein Degradation Linker Chemistry

Linker Length as Critical Degradation Determinant

While specific data for Conjugate 82 is absent, class-level evidence from studies using structurally related PROTACs demonstrates that linker length is a critical determinant of degradation efficacy. For example, in a study of Retro-2-based PROTACs, only conjugates with specific PEG chain lengths (e.g., PEG2) induced degradation of the neosubstrate GSPT1, while other lengths failed to achieve any degradation . This demonstrates that the linker component within an E3 ligase ligand-linker conjugate, such as the one in Conjugate 82, is a key variable that cannot be assumed to be equivalent across different linker lengths or compositions.

Linker Length Determinant
Class-level inference
Only specific PEG linker lengths (e.g., PEG2) induced GSPT1 degradation; other lengths showed no activity
Linker length is a critical functional variable; substitution may abolish degradation
HEK293T in-cell degradation assay
PROTAC Linker Length Degradation Efficiency

BRD4 PROTAC Activity: Linker-Dependent Benchmark

Data from a distinct PROTAC system provides a cross-study, quantitative benchmark for the activity of a comparator conjugate. A PROTAC built from Pomalidomide-PEG2-azide (a cereblon ligand with a 2-unit PEG linker) demonstrated an IC50 of 0.81 μM for inhibiting THP-1 cell growth and effectively degraded BRD4 protein at a 1 μM concentration . While this does not represent a direct comparison with Conjugate 82, it establishes a quantitative baseline for what constitutes a functional E3 ligase ligand-linker conjugate in a cellular context. The lack of such data for Conjugate 82 itself highlights the information gap that would need to be filled by a user for a confident selection.

BRD4 PROTAC Benchmark
Cross-study comparable
Comparator conjugate (Pomalidomide-PEG2-azide) IC50 = 0.81 μM; BRD4 degradation at 1 μM
Establishes a quantitative reference point for a functional conjugate; internal benchmarking needed for Conjugate 82
THP-1 cell growth inhibition and BRD4 protein degradation
BRD4 PROTAC PEG Linker

Optimal Use Cases for Conjugate 82


PROTAC Library Synthesis and Linker SAR

Given the absence of public comparative data, the primary value of Conjugate 82 lies in its use as a defined building block for the in-house synthesis of PROTAC libraries. This scenario is supported by the class-level understanding that linker identity is a critical variable in PROTAC design . Researchers can systematically incorporate Conjugate 82 into a series of degraders targeting a protein of interest, allowing for direct, internal structure-activity relationship (SAR) studies to determine the impact of its specific linker (and its associated E3 ligase ligand) on degradation efficiency, permeability, and selectivity. This approach provides the only path to generating the quantitative differentiation data that is currently missing in the public domain.

Method Development and Analytical Standardization

The compound can serve as a well-defined chemical standard for developing and validating analytical methods used in PROTAC research. Its use in this context is as a representative example of an E3 ligase ligand-linker conjugate, enabling the optimization of LC-MS methods for purity assessment, stability studies in various buffers, or quantification in biological matrices . The specific and unique molecular weight and fragmentation pattern of Conjugate 82 make it suitable for method calibration and quality control purposes within a laboratory setting.

Pre-Qualified Conjugate for Proprietary PROTAC Development

For industrial users who have previously conducted internal qualification studies with this specific catalog number (e.g., from a specific vendor) and have established its compatibility with their proprietary target ligands and in-house assays, the procurement of the same Conjugate 82 ensures batch-to-batch consistency and reproducibility of their validated process. This scenario relies entirely on internal, pre-existing data, not on public comparative claims. The justification for procurement is process consistency and avoidance of the costs associated with re-qualifying a new building block .

Application
Selection Property
Validation Focus
PROTAC library synthesis & linker SAR
Defined conjugate for systematic SAR of linker and E3 ligand
Internal degradation, permeability, and selectivity assays
Method development & analytical standard
Reference standard with distinct molecular identity for LC-MS
Purity, stability, and quantification calibration
Pre-qualified conjugate procurement
Same catalog & batch consistency for validated processes
Process reproducibility, re-qualification avoidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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